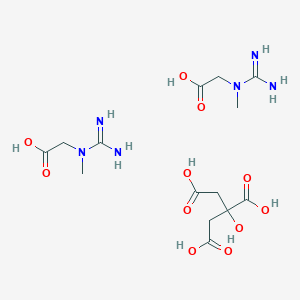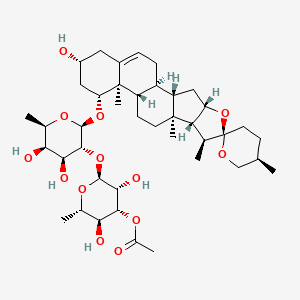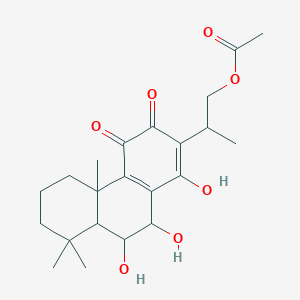
Dicreatine citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicreatine citrate is a form of creatine, an amino acid derivative found in vertebrates. It is one of the most potent muscle-building supplements and has been around for quite a long time . This compound is a form of creatine bonded with citric acid, which increases its absorption . It is more water-soluble than creatine monohydrate .
Molecular Structure Analysis
The molecular structure of this compound involves the bonding of two creatine molecules with a citrate molecule. The exact structure would depend on the specific bonding and arrangement of these molecules .
Chemical Reactions Analysis
This compound participates in the same chemical reactions as creatine. In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate. This reaction is catalyzed by creatine kinase . The citrate part of the molecule may participate in the citric acid cycle .
Scientific Research Applications
Pancreatic Health : Citrates, including compounds like Dicreatine Citrate, have been shown to be effective in dissolving calcifications in the pancreatic ducts in patients with chronic pancreatitis. This was demonstrated in a study where intraductal infusion of citrates led to the disappearance of calcifications and an absence of abdominal pain in patients (Güitrón et al., 1997).
Muscle Strength and Performance : Research indicates that creatine supplementation, possibly including forms like this compound, can enhance lower limb strength performance in exercises lasting less than 3 minutes. This effect is independent of the population's characteristics, training protocols, and supplementary doses and duration (Lanhers et al., 2015). A similar impact has been observed on upper limb strength performance (Lanhers et al., 2016).
Metabolic Effects : this compound, when used in effervescent formulations, has been studied for its stability and solubility. It was found that this compound dissociates to creatine in aqueous solutions and can crystallize out as creatine monohydrate. This study is crucial in understanding the stability of such compounds in different conditions (Ganguly et al., 2008).
Oxidative Stress : Creatine supplementation, including this compound, has been linked to changes in oxidative stress profiles in athletes. It can potentially lead to an increase in oxidative stress despite improving muscle strength (Percário et al., 2012).
Renal Health : Research suggests a potential role for citrate-based compounds in influencing renal health, particularly in the context of calcium stone formation. This is related to the role of citrate in inhibiting stone formation and its regulation by renal sodium-citrate cotransporters (Okamoto et al., 2007).
Mechanism of Action
The mechanism of action of dicreatine citrate is similar to that of creatine. In the muscles, a fraction of the total creatine binds to phosphate, forming creatine phosphate. This reaction is catalyzed by creatine kinase. The result is phosphocreatine (PCr), which binds with adenosine diphosphate to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .
Safety and Hazards
Future Directions
Creatine, including dicreatine citrate, continues to be a subject of research, particularly in the field of sports nutrition and exercise performance . Future research may focus on further understanding the absorption and effectiveness of different forms of creatine, including this compound . There is also interest in the potential cognitive and mental health benefits of creatine .
properties
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.2C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;2*1-7(4(5)6)2-3(8)9/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*2H2,1H3,(H3,5,6)(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYYMRRIOBTNDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N6O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(cyanomethyl)-4-thiophen-2-yl-1,3-thiazol-5-yl]furan-2-carboxamide](/img/no-structure.png)


